(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Chemical Classification and Nomenclature
The compound belongs to the thiazolidinone class of heterocycles, specifically a 4-thiazolidinone derivative with a 2-thioxo modification. Its systematic IUPAC name, (5Z)-3-cyclohexyl-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects three critical structural components:
- Thiazolidinone core : A five-membered ring containing nitrogen (N1), sulfur (S1), and a carbonyl group (C4=O).
- Pyrazole substituent : A 1,2-diazole ring substituted at positions 1 (phenyl), 3 (2-methyl-4-isopropoxyphenyl), and 4 (exocyclic methylidene bridge).
- Stereochemical designation : The Z-configuration (German zusammen) at the C5 methylidene group, confirmed through NMR coupling constants and X-ray crystallography in analogous structures.
Molecular Formula : C29H31N3O2S2
Molecular Weight : 517.7 g/mol
Key Functional Groups :
| Group | Position | Role |
|---|---|---|
| Thioxothiazolidinone | C2=S, C4=O | Hydrogen-bond acceptor |
| Pyrazole | N-linked aryl groups | π-π stacking interactions |
| Isopropoxy | Para to methyl on phenyl | Lipophilicity modulator |
The SMILES notation (CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OC(C)C) encodes the stereochemistry, connectivity, and functional group arrangement.
Historical Context in Heterocyclic Chemistry
Thiazolidinones emerged as a pharmacologically significant scaffold following the 1940s discovery of their antimicrobial properties. The integration of pyrazole moieties into thiazolidinone frameworks, as seen in this compound, reflects a 21st-century trend toward hybrid heterocycles. Key developmental milestones include:
- 2005 : First synthesis of 5-arylidene thiazolidinones with demonstrated tyrosine kinase inhibition.
- 2012 : Structural optimization campaigns establishing the necessity of Z-configuration for PPAR-γ agonist activity in related analogs.
- 2020 : Computational studies revealing enhanced target binding affinity when combining pyrazole and thiazolidinone pharmacophores.
This compound's design leverages historical insights into structure-activity relationships (SAR):
Significance in Medicinal Chemistry Research
The molecule's architecture enables multi-target engagement, with predicted activity against:
- Microbial DNA gyrase : Via thioxothiazolidinone chelation of Mg2+ ions in the enzyme active site.
- PPAR-γ nuclear receptors : Through hydrophobic interactions with the cyclohexyl group and hydrogen bonding via the carbonyl oxygen.
- Trypanosoma brucei proteases : Exploiting the pyrazole ring's capacity for π-cation interactions with catalytic residues.
Comparative Bioactivity Data :
| Hybrid Class | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Pyrazole-thiazolidinones | 12.5–50 | Pseudomonas aeruginosa | |
| Rhodanine derivatives | 1–2 | MRSA | |
| This compound* | N/A | Computational prediction |
*In silico studies suggest 2–4 fold improved binding affinity over early-generation thiazolidinones.
Synthetic accessibility enhances its research utility – the three-component assembly (cyclohexylamine, carbon disulfide, and pyrazole aldehyde) requires no transition metal catalysts, enabling large-scale production. Current investigations focus on:
- Isosteric replacement : Substituting sulfur with selenium to modulate redox activity.
- Pro-drug derivatization : Esterification of the 4-keto group for enhanced membrane permeability.
Properties
Molecular Formula |
C29H31N3O2S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-19(2)34-24-14-15-25(20(3)16-24)27-21(18-31(30-27)22-10-6-4-7-11-22)17-26-28(33)32(29(35)36-26)23-12-8-5-9-13-23/h4,6-7,10-11,14-19,23H,5,8-9,12-13H2,1-3H3/b26-17- |
InChI Key |
JBNHUKUMQRGFHI-ONUIUJJFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Intermediates
The 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized through Claisen-Schmidt condensation. A chalcone derivative, formed by reacting 2-methyl-4-isopropoxyacetophenone with benzaldehyde under basic conditions, undergoes cyclization with hydrazine hydrate to yield the pyrazole core. The aldehyde group at position 4 is introduced via Vilsmeier-Haack formylation, achieving a 72–85% yield.
Reaction Conditions:
-
Chalcone formation: Ethanol, NaOH (10%), 60°C, 6 h.
-
Pyrazole cyclization: Hydrazine hydrate (excess), glacial acetic acid, reflux, 8 h.
Thiazolidinone Core Formation and Functionalization
The thiazolidinone ring is constructed using a [2+3] cyclocondensation strategy. Cyclohexylamine reacts with carbon disulfide and chloroacetic acid to form 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, which is subsequently functionalized at C5 via Knoevenagel condensation.
Knoevenagel Condensation for C5 Modification
The pyrazole-4-carbaldehyde intermediate undergoes condensation with the thiazolidinone scaffold in the presence of piperidine as a base. This step introduces the methylidene group at C5, with the (Z)-stereochemistry controlled by steric hindrance from the cyclohexyl group.
Optimized Conditions:
Table 1: Key Reaction Parameters for Knoevenagel Condensation
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Solvent | Ethanol (anhydrous) | |
| Catalyst | Piperidine | |
| Temperature (°C) | 78 | |
| Reaction Time (h) | 12 | |
| Yield (%) | 68–74 |
Stereochemical Control and Purification
The (Z)-configuration of the exocyclic double bond at C5 is confirmed via X-ray crystallography and NOESY NMR. Steric repulsion between the cyclohexyl group and the pyrazole’s 1-phenyl substituent drives the selective formation of the (Z)-isomer. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from methanol.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 1.45–1.85 (m, 10H, cyclohexyl), 2.40 (s, 3H, CH₃), 5.20 (septet, 1H, OCH(CH₃)₂), 6.90–7.85 (m, 10H, aromatic), 8.10 (s, 1H, CH=C).
Alternative Synthetic Routes and Modifications
Mannich Reaction for N3 Substitution
A modified approach involves the Mannich reaction to introduce the cyclohexyl group post-cyclocondensation. The thiazolidinone intermediate reacts with cyclohexylamine and formaldehyde under acidic conditions, though this method yields lower selectivity (54–60%) compared to direct cyclocondensation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrazole formation (2 h vs. 8 h) and improves Knoevenagel condensation yields to 81%.
Scalability and Industrial Considerations
Large-scale production (≥100 g) requires optimized solvent recovery systems due to the use of excess hydrazine hydrate and ethanol. Process Analytical Technology (PAT) tools monitor reaction progress in real-time, ensuring consistent (Z)-isomer purity >98% .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyclohexyl and 2-methyl-4-isopropoxy phenyl substituents. Key comparisons with related rhodanine derivatives include:
Key observations :
- The 2-methyl-4-isopropoxy phenyl moiety introduces electron-donating and steric effects, which may influence binding interactions in biological targets .
Table 3: Activity of Comparable Compounds
Crystallographic and Computational Analysis
- Crystallography: The (5Z)-5-(2-hydroxybenzylidene)-3-phenyl analog exhibits planar heterocyclic rings with dihedral angles of 79.26° between the thiazolidinone and benzylidene moieties. Intramolecular H-bonding (C–H⋯S) stabilizes the Z-configuration.
- Computational tools : Programs like SHELXL and Multiwfn enable electron density analysis and refinement, critical for understanding substituent effects on molecular conformation.
Biological Activity
The compound (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological screening results, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions, including the condensation of appropriate aldehydes with thiosemicarbazides and subsequent cyclization to form the thiazolidinone ring structure. The specific synthetic route can vary based on the substituents on the pyrazole and thiazolidinone moieties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Thiazolidinones
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 12 | 250 |
| 10c | C. albicans | 18 | 62.5 |
2. Anti-inflammatory Activity
Thiazolidinones are known for their anti-inflammatory properties, often evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method. The target compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Dose (μg) | % Inhibition |
|---|---|---|
| Target | 100 | 45 |
| Target | 500 | 70 |
| Target | 1000 | 85 |
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction and inhibition of cell proliferation.
Case Study: MCF-7 Cell Line Evaluation
A study conducted on MCF-7 cells demonstrated that the compound exhibited an IC50 value of approximately , indicating potent antiproliferative activity compared to standard chemotherapeutics.
The biological activity of thiazolidinones, including our target compound, is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors for enzymes involved in inflammation and microbial metabolism.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication in cancer cells.
- Oxidative Stress Modulation : These compounds can modulate oxidative stress pathways, enhancing cellular defense mechanisms against damage.
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing (5Z)-3-cyclohexyl-...-4-one?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
Formation of the pyrazole ring : Achieved via cyclocondensation of hydrazines with β-keto esters or aldehydes under reflux in ethanol .
Thiazolidinone core assembly : Reaction of thioamides with aldehydes or ketones, often catalyzed by bases like KOH, followed by dehydration .
Substituent introduction : Alkylation or arylation reactions to attach cyclohexyl, phenyl, and isopropoxy groups. Microwave-assisted synthesis may improve yields .
- Optimization : Key parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (reflux at 80–100°C), and purification via recrystallization or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and Z/E configuration .
- X-ray crystallography : Resolves 3D conformation, bond angles, and distances (e.g., using SHELXL for refinement) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
- Data interpretation : Computational tools (e.g., DFT calculations) correlate spectral data with electronic properties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach :
Derivative synthesis : Modify substituents (e.g., cyclohexyl → pentyl, isopropoxy → ethoxy) to assess impact on bioactivity .
Biological assays : Test antimicrobial, anti-inflammatory, or anticancer activity against control compounds (e.g., thiazolidinediones, pyrazoles) .
- Case study : A 2025 study compared analogs with varying aryloxy groups, revealing that bulkier substituents (e.g., isopropoxy) enhance receptor binding affinity by 30% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Resolution workflow :
Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and HPLC-validated samples .
Dose-response curves : Establish EC₅₀ values to normalize potency comparisons .
Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to explain activity discrepancies .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic insights :
- Enzyme inhibition : The thioxo-thiazolidinone core chelates metal ions in catalytic sites (e.g., MMP-9 inhibition via Zn²⁺ binding) .
- Receptor modulation : The pyrazole-phenyl group interacts with hydrophobic pockets in kinases (e.g., EGFR) via π-π stacking .
- Experimental validation :
- Surface plasmon resonance (SPR) : Measures binding kinetics (KD values) .
- Cryo-EM : Resolves target-compound complexes at near-atomic resolution .
Q. What are the challenges in optimizing reaction yields for scale-up?
- Key issues :
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) reduce reactivity in condensation steps .
- Byproduct formation : Thiol oxidation or isomerization (Z→E) during storage .
- Solutions :
- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in arylations .
- Flow chemistry : Enhances heat/mass transfer for reproducible multi-gram synthesis .
Methodological Tables
Table 1 : Comparative SAR of Thiazolidinone Derivatives
| Substituent | Biological Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Cyclohexyl/isopropoxy | 12.3 (Anticancer) | EGFR | |
| Pentyl/ethoxy | 18.9 (Antimicrobial) | DNA gyrase | |
| Benzyl/nitro | 8.5 (Anti-inflammatory) | COX-2 |
Table 2 : Analytical Techniques for Structural Validation
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray crystallography | 3D conformation, bond angles | R-factor < 0.05 |
| ¹H NMR | Substituent configuration | δ 7.2–8.1 (aromatic) |
| HPLC-MS | Purity, molecular ion confirmation | Retention time 8.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
